molecular formula C20H23ClN2O B5793876 3-chloro-4-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide

3-chloro-4-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide

Cat. No.: B5793876
M. Wt: 342.9 g/mol
InChI Key: QAGDSCCSHCXEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide is a chemical compound that is used in scientific research. It is commonly referred to as CMPB and is used in various studies to understand the mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

CMPB acts as a competitive antagonist for the dopamine D3 receptor. It binds to the receptor and prevents dopamine from binding, which results in a decrease in dopamine activity. This mechanism of action is important in understanding the role of dopamine in addiction and other disorders.
Biochemical and Physiological Effects
CMPB has been shown to have various biochemical and physiological effects. It has been shown to decrease dopamine activity in the brain, which can lead to a decrease in reward-seeking behavior. CMPB has also been shown to have an effect on the sigma-1 receptor, which is involved in various physiological processes such as pain perception, mood regulation, and memory.

Advantages and Limitations for Lab Experiments

CMPB has several advantages when used in lab experiments. It is a selective antagonist for the dopamine D3 receptor, which makes it useful in studying the role of dopamine in addiction and other disorders. It is also a potent antagonist, which means that it can be used in low concentrations. However, CMPB has some limitations, such as its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on CMPB. One direction is to study the role of CMPB in addiction and other disorders related to dopamine activity. Another direction is to study the role of CMPB in the sigma-1 receptor and its effects on physiological processes such as pain perception, mood regulation, and memory. Additionally, research on the pharmacokinetics and pharmacodynamics of CMPB can provide valuable insights into its potential therapeutic uses.

Synthesis Methods

The synthesis of CMPB involves several steps that are carried out in a laboratory. The process involves the reaction of 4-methyl-N-(4-piperidinyl)aniline with 3-chloro-4-methylbenzoyl chloride in the presence of a base. The resulting product is purified using column chromatography to obtain pure CMPB.

Scientific Research Applications

CMPB is used in various scientific studies to understand the mechanism of action of certain compounds. It is commonly used as a competitive antagonist for the dopamine D3 receptor and has been used in studies to understand the role of dopamine in addiction and other disorders. CMPB has also been used in studies to understand the role of the sigma-1 receptor in various physiological processes.

Properties

IUPAC Name

3-chloro-4-methyl-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c1-14-9-11-23(12-10-14)18-7-5-17(6-8-18)22-20(24)16-4-3-15(2)19(21)13-16/h3-8,13-14H,9-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGDSCCSHCXEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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